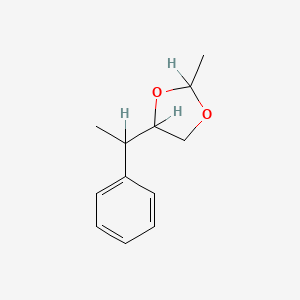

2-Methyl-4-(1-phenylethyl)-1,3-dioxolane

Description

General Overview of 1,3-Dioxolanes as a Class of Cyclic Acetals and Ketals

1,3-Dioxolanes are a class of five-membered heterocyclic organic compounds featuring two oxygen atoms at positions 1 and 3 of a saturated ring. chemicalbook.comnih.gov Structurally, they are classified as cyclic acetals or ketals. wikipedia.org An acetal (B89532) or ketal is formed from the reaction of an aldehyde or a ketone, respectively, with an alcohol. In the case of 1,3-dioxolanes, the alcohol is a 1,2-diol, most commonly ethylene (B1197577) glycol, which reacts with a carbonyl compound to form the five-membered ring. wikipedia.org

The primary role of the 1,3-dioxolane (B20135) moiety in synthetic organic chemistry is as a protecting group for carbonyl functionalities (aldehydes and ketones) or for 1,2-diols. organic-chemistry.orgnih.gov The formation of the cyclic acetal is a reversible, acid-catalyzed process. organic-chemistry.org This transformation renders the otherwise reactive carbonyl group inert to various reagents, particularly nucleophiles and bases. organic-chemistry.org After desired chemical modifications are performed on other parts of the molecule, the protecting group can be removed through acid-catalyzed hydrolysis, regenerating the original carbonyl group. wikipedia.orgorganic-chemistry.org

The synthesis of 1,3-dioxolanes is typically achieved through the condensation of a carbonyl compound with a 1,2-diol in the presence of an acid catalyst. chemicalbook.com To drive the reaction to completion, water, a byproduct of the reaction, is usually removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org Various catalysts and conditions have been developed to facilitate this transformation efficiently under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Methods for the Synthesis of 1,3-Dioxolanes

| Carbonyl Source | Diol Source | Catalyst / Reagent | Key Feature |

|---|---|---|---|

| Aldehydes, Ketones | Ethylene Glycol, 1,2-Propanediol | p-Toluenesulfonic acid (p-TsOH) | Standard method with azeotropic water removal. chemicalbook.comorganic-chemistry.org |

| Aldehydes, Ketones | 1,2-Bis(trimethylsiloxy)propane | Iodine (I₂) | Neutral and aprotic conditions. organic-chemistry.org |

| Aldehydes | Ethylene Glycol | Cerium(III) trifluoromethanesulfonate | Mild conditions, suitable for various functional groups. organic-chemistry.org |

Academic Significance and Research Directions for Substituted 1,3-Dioxolane Systems

The academic significance of substituted 1,3-dioxolanes extends far beyond their use as simple protecting groups. They are crucial structural motifs in a wide array of biologically active compounds, including pharmaceuticals and natural products. chemicalbook.comnih.govresearchgate.net Research has demonstrated that molecules containing the 1,3-dioxolane ring can exhibit antifungal, antibacterial, antiviral, and antineoplastic properties. nih.gov

A major focus of academic research is in the field of asymmetric synthesis, where the 1,3-dioxolane framework is used to control stereochemistry. By using enantiomerically pure diols or carbonyl compounds, chiral 1,3-dioxolanes can be synthesized. nih.govresearchgate.net These chiral structures can serve as valuable intermediates or as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer. wikipedia.org Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids like lactic acid or mandelic acid, are well-studied examples used to achieve highly selective alkylation and aldol (B89426) reactions. nih.gov

Current research directions continue to explore novel applications for these systems:

Asymmetric Catalysis: Designing chiral 1,3-dioxolane-based ligands for transition metal catalysts to induce enantioselectivity in a variety of chemical transformations. rsc.org

Bio-based Materials and Solvents: Investigating 1,3-dioxolanes derived from renewable resources like glycerol (B35011) and lactic acid as green solvents and monomers for biodegradable polymers. researchgate.netrsc.org

Medicinal Chemistry: Synthesizing and evaluating new substituted 1,3-dioxolane derivatives as potential therapeutic agents, for instance, as modulators to overcome multidrug resistance in cancer cells. nih.gov

Functional Materials: Incorporating the dioxolane unit into polymers for applications such as degradable plastics or as additives in electrolytes for lithium metal batteries. rsc.orgrsc.org

Table 2: Examples of Research Applications for Substituted 1,3-Dioxolanes

| Research Area | Application/Role of Dioxolane | Example Finding |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary derived from mandelic acid | Used as a chiral benzoyl anion equivalent in Michael additions. nih.gov |

| Medicinal Chemistry | Core scaffold for drug candidates | Novel 4,5-diphenyl-1,3-dioxolane derivatives were synthesized to act as multidrug resistance modulators. nih.gov |

| Materials Science | Monomer for radical ring-opening polymerization | 2-Methylene-4-phenyl-1,3-dioxolane can be copolymerized with methyl methacrylate (B99206) to create degradable polymers. rsc.org |

Specific Context of 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane within Dioxolane Chemistry Research

The compound this compound is a specific substituted dioxolane whose study is primarily documented in the context of fragrance chemistry, a field that relies heavily on understanding structure-property relationships. google.comgoogle.com The research interest in this particular molecule centers on its stereoisomerism and the corresponding impact on its sensory properties (odor).

The synthesis of this compound, as described in patent literature, can be achieved by reacting 1-phenyl-1,2-ethanediol (B126754) with an acetaldehyde (B116499) equivalent. google.com The structure of this compound contains three stereocenters: at the C2 and C4 positions of the dioxolane ring, and at the benzylic carbon of the phenylethyl group. This results in the possibility of eight different stereoisomers.

Research has focused on the diastereomeric relationship between the substituents at the C2 and C4 positions of the dioxolane ring, which are designated as cis or trans. It was discovered that diastereomeric mixtures with a higher proportion of the cis isomers are sensorially distinct and more valuable from a fragrance perspective than mixtures rich in the trans isomers. google.com Specifically, the cis isomers are noted for a desirable odor profile, whereas the trans isomers may possess less favorable notes. google.com

This investigation highlights a practical application of fundamental stereochemical principles. The study of how different spatial arrangements of atoms within this molecule lead to distinct interactions with olfactory receptors is a form of structure-activity relationship (SAR) research. While not published in traditional academic journals, this work represents a niche area of chemical research where the principles of stereoselective synthesis and analytical characterization are applied to achieve a specific functional outcome. The focus is on controlling the diastereomeric ratio during synthesis to produce a product with optimized properties.

Table 3: Diastereomers of 2-Methyl-4-phenyl-1,3-dioxolane (B8692464) and their Reported Properties Note: This table refers to a closely related structure, 2-methyl-4-phenyl-1,3-dioxolane, as detailed information on the title compound's individual enantiomers is limited in public literature. The principles of diastereomeric differentiation are directly analogous.

| Isomer Configuration | Common Name | Reported Odor Characteristics |

| (2R,4S) / (2S,4R) | cis isomers | Strong sensory activity without undesired notes, described as valuable for perfumery. google.com |

| (2R,4R) / (2S,4S) | trans isomers | Possess different, less desirable sensory characteristics compared to the cis isomers. google.com |

The academic context of this compound, therefore, lies at the intersection of stereoselective synthesis and the study of how molecular geometry influences physical and biological properties.

Structure

3D Structure

Properties

CAS No. |

84642-59-1 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-methyl-4-(1-phenylethyl)-1,3-dioxolane |

InChI |

InChI=1S/C12H16O2/c1-9(11-6-4-3-5-7-11)12-8-13-10(2)14-12/h3-7,9-10,12H,8H2,1-2H3 |

InChI Key |

UJOYYIGQEPKOBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(O1)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxolanes

Conventional Acetalization and Ketalization Routes for Dioxolane Formation

The most traditional and widely employed method for the synthesis of 1,3-dioxolanes is the direct condensation of an aldehyde or a ketone with a 1,2-diol. This reversible reaction is driven to completion by the removal of water, a byproduct of the reaction.

Acid-Catalyzed Condensation Reactions with Aldehydes and Ketones

The cornerstone of 1,3-dioxolane (B20135) synthesis is the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol. acs.orgnih.gov This reaction involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the hydroxyl groups of the diol, followed by the elimination of a water molecule, leads to the formation of the cyclic acetal (B89532) ring. nih.gov

A pertinent example is the synthesis of 2-methyl-4-phenyl-1,3-dioxolane (B8692464), a close structural analog of the title compound. This is achieved by reacting 1-phenyl-1,2-ethanediol (B126754) with acetaldehyde (B116499). The reaction is effectively catalyzed by an acid, such as para-toluenesulfonic acid, in a suitable solvent like diethyl ether. masterorganicchemistry.com The general mechanism for this acid-catalyzed acetalization is depicted below:

Reaction Scheme: Step 1: Protonation of the carbonyl group RCHO + H⁺ ⇌ RCH⁺OH

Step 2: Nucleophilic attack by the diol RCH⁺OH + HO(CH₂)₂OH ⇌ RCH(OH)-O⁺H(CH₂)₂OH

Step 3: Proton transfer RCH(OH)-O⁺H(CH₂)₂OH ⇌ RCH(O⁺H₂)-O(CH₂)₂OH

Step 4: Elimination of water to form an oxocarbenium ion RCH(O⁺H₂)-O(CH₂)₂OH ⇌ [RCH-O(CH₂)₂OH]⁺ + H₂O

Step 5: Intramolecular cyclization [RCH-O(CH₂)₂OH]⁺ ⇌ cyclic intermediate

Step 6: Deprotonation to yield the 1,3-dioxolane cyclic intermediate ⇌ 1,3-dioxolane + H⁺

To synthesize the specific target molecule, 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane, one would theoretically react acetaldehyde with 1-(1-phenylethyl)-1,2-ethanediol under similar acidic conditions.

Utilization of Diols in Dioxolane Synthesis

The diol component is a critical precursor in the formation of the 1,3-dioxolane ring. Ethylene (B1197577) glycol is the simplest 1,2-diol used for this purpose, yielding an unsubstituted dioxolane at the 4 and 5 positions. acs.org To generate substituted 1,3-dioxolanes, such as this compound, a correspondingly substituted 1,2-diol is required.

Advanced Catalytic Approaches in Dioxolane Synthesis

To improve reaction efficiency, selectivity, and environmental footprint, various advanced catalytic systems have been developed for 1,3-dioxolane synthesis. These include specific Brønsted and Lewis acids, as well as heterogeneous catalysts.

Brønsted Acid Catalysis (e.g., N-triflylphosphoramide, para-toluenesulfonic acid)

Brønsted acids are proton donors and are fundamental to the conventional acetalization method. However, the choice of a specific Brønsted acid can significantly impact the reaction's efficiency and applicability.

para-Toluenesulfonic acid (p-TSA) is a widely used, strong organic acid that is soluble in organic solvents, making it an effective catalyst for the synthesis of dioxolanes in non-polar solvents. chemicalbook.comorganic-chemistry.org It is commercially available, relatively inexpensive, and highly efficient for promoting acetalization and other organic transformations. chemicalbook.com In the synthesis of 2-methyl-4-phenyl-1,3-dioxolane, a catalytic amount of p-TSA is used to facilitate the reaction between 1-phenyl-1,2-ethanediol and acetaldehyde at temperatures ranging from -20°C to 10°C. masterorganicchemistry.com The use of a Dean-Stark apparatus is common with p-TSA in refluxing toluene (B28343) to azeotropically remove water and drive the reaction towards completion. chemicalbook.com

N-triflylphosphoramide (NTPA) represents a class of exceptionally strong Brønsted acids, exhibiting higher acidity than corresponding phosphoric acids. acs.org This increased acidity allows them to catalyze challenging reactions involving less reactive substrates. acs.org While specific applications in the synthesis of simple dioxolanes are less commonly reported, their potent catalytic activity in various asymmetric transformations, including cycloadditions and aldol (B89426) reactions, highlights their potential as advanced catalysts in this field as well. acs.org The high acidity of NTPAs stems from the electron-withdrawing N-triflyl group, which stabilizes the conjugate base.

Lewis Acid Catalysis (e.g., SnCl₄)

Lewis acids, or electron-pair acceptors, offer an alternative catalytic pathway for dioxolane synthesis. They function by coordinating to the carbonyl oxygen of the aldehyde or ketone, thereby activating it for nucleophilic attack by the diol.

Tin(IV) chloride (SnCl₄) is a versatile Lewis acid catalyst used in various organic syntheses. It has been reported to catalyze the formation of the parent 1,3-dioxolane from the reaction of ethylene oxide with formaldehyde. While this is not a direct reaction with a diol, it demonstrates the ability of SnCl₄ to facilitate the formation of the dioxolane ring. SnCl₄ is also known to effectively promote the cleavage of acetal and ketal groups, indicating its strong interaction with these functionalities. nih.govchemicalbook.com Its use in the direct synthesis of substituted dioxolanes from diols and carbonyls is plausible, often under anhydrous conditions to prevent catalyst decomposition and side reactions.

Table 1: Overview of Catalysts in 1,3-Dioxolane Synthesis

| Catalyst Type | Specific Catalyst | Reactants Example | Key Features |

|---|---|---|---|

| Brønsted Acid | para-Toluenesulfonic acid (p-TSA) | Aldehyde/Ketone + 1,2-Diol | Widely used, efficient, soluble in organic solvents. masterorganicchemistry.comchemicalbook.comchemicalbook.com |

| N-triflylphosphoramide (NTPA) | Various (e.g., Imines, Alkenes) | Highly acidic, effective for challenging substrates. acs.org | |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Ethylene Oxide + Formaldehyde | Strong Lewis acid, activates carbonyls. |

| Heterogeneous | Montmorillonite K10 | Aldehyde/Ketone + 1,2-Diol | Reusable, environmentally friendly, mild conditions. nih.gov |

Heterogeneous Catalysis (e.g., Mont K10)

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification, aligning with the principles of green chemistry.

Montmorillonite K10 , a type of clay, has emerged as an effective and environmentally benign solid acid catalyst for a variety of organic reactions, including the formation of 1,3-dioxolanes. nih.gov It can catalyze the acetalization of aldehydes and ketones with diols in good to excellent yields, often under mild conditions such as refluxing in benzene (B151609) or toluene. The workup procedure is straightforward, typically involving simple filtration to remove the catalyst. nih.gov Montmorillonite K10's acidic nature, thermal stability, and low cost make it an attractive alternative to corrosive and difficult-to-handle homogeneous acid catalysts. nih.gov A series of novel 1,3-dioxolanes have been synthesized in good yields and short reaction times by reacting salicylaldehyde (B1680747) with various diols using a catalytic amount of Montmorillonite K10. nih.gov

Table 2: Selected Reaction Conditions for 1,3-Dioxolane Synthesis

| Catalyst | Carbonyl Compound | Diol | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Acetaldehyde | (±)-1-Phenyl-1,2-ethanediol | Diethyl ether | 5-10 °C | Not specified |

| Montmorillonite K10 | Salicylaldehyde | Various diols | Toluene | Reflux | 45-93% |

| Tin(IV) Chloride (SnCl₄) | Formaldehyde | Ethylene Oxide | Not specified | Not specified | Not specified |

Stereoselective Synthetic Strategies for Dioxolane Derivatives

The control of stereochemistry is paramount when synthesizing complex molecules containing the 1,3-dioxolane moiety, especially for applications in pharmaceuticals and natural product synthesis. Consequently, significant research has focused on developing stereoselective methods to control the configuration of substituents on the dioxolane ring.

Diastereoselective Synthesis of Substituted 1,3-Dioxolanes

Diastereoselective synthesis aims to preferentially form one diastereomer over others. A notable strategy involves the oxidative difunctionalization of alkenes using hypervalent iodine reagents. nih.gov This method facilitates a three-component assembly of an alkene, a carboxylic acid, and a carbon nucleophile (like a silyl (B83357) enol ether) to form highly substituted 1,3-dioxolanes. nih.gov

The stereochemical outcome is dictated by the geometry of the starting alkene. The reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is generated with a specific stereochemistry from the alkene. For instance, a cis-alkene stereospecifically forms a meso-dioxolanyl cation, while a trans-alkene forms a chiral cation. nih.gov The subsequent nucleophilic attack on this intermediate occurs stereoselectively, influenced by the steric environment of the cation, leading to the final diastereomeric product. nih.gov For example, the reaction of cis-4-octene (B1353254) with acetic acid and a silyl enol ether in the presence of iodosobenzene (B1197198) diacetate and a Lewis acid yields a substituted dioxolane with controlled diastereoselectivity. nih.gov

Another approach to achieving diastereoselectivity is through intramolecular cyclization reactions. For instance, a highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes (a related six-membered ring system) has been achieved via an intramolecular oxa-Michael addition, highlighting a powerful strategy that could be adapted for dioxolanes. researchgate.net

Enantioselective Synthesis Approaches

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts or reagents. In the context of dioxolane synthesis, chiral hypervalent iodine(III) reagents have been employed to achieve enantioselectivity. nih.gov For example, using a lactate-based chiral hypervalent iodine reagent in the Woodward reaction of an alkene can produce optically active dioxolane products. nih.gov An enantiomeric excess (ee) of 76% was achieved for (4S,5S)-4,5-dipropyl-1,3-dioxolane in one such reported transformation, demonstrating the potential of this approach. nih.gov

Asymmetric 1,3-dipolar cycloaddition reactions also provide a route to enantiomerically enriched 1,3-dioxolanes. A chiral binaphthyldiimine-Ni(II) complex can catalyze the reaction between acyclic carbonyl ylides and aldehydes to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Self-Regeneration of Stereocenters in Dioxolane Formation

The principle of "Self-Regeneration of Stereocenters" (SRS) is an elegant strategy used in asymmetric synthesis. researchgate.netethz.ch This method allows for the substitution of a group at a stereocenter without racemization by using a temporary chiral auxiliary. ethz.chsemanticscholar.org

The process involves four key steps:

A chiral molecule, such as an α-hydroxy acid, reacts with an achiral aldehyde to diastereoselectively form a temporary stereocenter in a cyclic acetal, like a 1,3-dioxolan-4-one. ethz.ch

The original stereocenter is destroyed, typically by forming a trigonal center (e.g., an enolate). ethz.ch

A new group is introduced diastereoselectively, with its stereochemistry guided by the temporary center created in the first step. ethz.ch

The temporary center is removed by cleaving the acetal, regenerating the aldehyde and yielding an enantiomerically pure product with a new substituent at the original stereocenter. ethz.ch

This methodology has been successfully applied to the alkylation of α-hydroxy acids, where the chiral information is temporarily stored in the C-2 position of the dioxolanone ring while the C-5 position is functionalized. researchgate.netnih.gov

Synthesis of Specialized Dioxolane Moieties

Beyond their role as protecting groups, specialized dioxolane structures are valuable monomers and reactive intermediates in polymer chemistry and organic synthesis.

Preparation of Cyclic Ketene (B1206846) Acetals (e.g., 2-methylene-1,3-dioxolanes)

Cyclic ketene acetals, such as 2-methylene-1,3-dioxolanes, are important monomers in radical ring-opening polymerization. This process allows for the introduction of ester functionalities into the backbone of polymers, conferring degradability. An efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been reported, starting from different acetal halides. rsc.org This monomer can be copolymerized with other monomers like methyl methacrylate (B99206) (MMA) to produce well-defined, degradable polymers. rsc.org

The general synthesis of the parent 1,3-dioxolane involves the condensation of ethylene glycol with formaldehyde. chemicalbook.com Substituted versions, such as 2-methyl-1,3-dioxolane, can be prepared by heating vinyl ether with potassium hydroxide (B78521) or through photocatalytic methods involving an alcohol, a diol, and an iron(III) chloride catalyst under UV irradiation. chemicalbook.comchemicalbook.com

Formation of 1,3-Dioxolan-4-ones

1,3-Dioxolan-4-ones are versatile synthetic intermediates and monomers for producing biodegradable polyesters like polylactic acid (PLA). researchgate.netmdpi.com They are typically synthesized by the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or ketone. nih.govresearchgate.net For example, reacting L-lactic acid with paraformaldehyde in the presence of p-toluenesulfonic acid yields the corresponding 1,3-dioxolan-4-one. mdpi.com

These monomers can undergo organocatalyzed, solvent-free polymerization to produce aliphatic polyesters. researchgate.netmdpi.com Furthermore, 1,3-dioxolan-4-ones serve as valuable intermediates in the synthesis of other complex molecules. They can be used as a starting material for preparing a wide range of tetronic acids through nucleophilic attack by α-lithioacetic esters.

Multi-Component Assembly Reactions for Dioxolane Scaffolds

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is particularly valuable for creating diverse molecular scaffolds, such as the 1,3-dioxolane ring system. The assembly of the dioxolane core via MCRs offers significant advantages, including atom economy, reduced synthesis time, and the ability to generate structural complexity in a convergent manner.

One notable multi-component approach facilitates the stereoselective formation of substituted 1,3-dioxolanes from the assembly of an alkene, a carboxylic acid, and a silyl enol ether. nih.gov This reaction is mediated by the oxidation of the alkene with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in the presence of a Lewis acid like boron trifluoride diethyl etherate. nih.gov The process proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to yield the final product. nih.gov The stereochemistry of the resulting dioxolane is controlled by the geometry of the initial alkene. nih.gov For instance, the reaction of a cis-alkene leads to a single diastereomer of the dioxolane product. nih.gov This methodology is applicable to various carboxylic acids, including benzoic acid and aliphatic carboxylic acids. nih.gov

The general conditions and outcomes of this three-component reaction are summarized below.

Table 1: Three-Component Synthesis of Substituted 1,3-Dioxolanes (Interactive)

| Alkene Substrate | Carboxylic Acid | Silyl Enol Ether | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| cis-4-Octene | Acetic Acid | Dimethylketene methyl trimethylsilyl (B98337) acetal | PhI(OAc)₂, BF₃·OEt₂ | CH₂Cl₂ | -80 to -30 | 62 | nih.gov |

| Styrene (B11656) | Benzoic Acid | Dimethylketene methyl trimethylsilyl acetal | PhI(OAc)₂, BF₃·OEt₂ | CH₂Cl₂ | -80 | 70 | nih.gov |

| Styrene | Pivalic Acid | Dimethylketene methyl trimethylsilyl acetal | PhI(OAc)₂, BF₃·OEt₂ | CH₂Cl₂ | -80 | 0* | nih.gov |

In this case, the dioxolane was not formed; instead, an oxidation product was isolated. nih.gov

Another powerful multi-component strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition between a carbonyl ylide and an aldehyde. organic-chemistry.org In a method developed by Toda et al., a chiral binaphthyldiimine-Ni(II) complex catalyzes the reaction between acyclic carbonyl ylides, generated in situ from donor-acceptor oxiranes, and various aldehydes. organic-chemistry.org This reaction produces highly functionalized cis-1,3-dioxolanes with excellent diastereo- and enantioselectivity. organic-chemistry.org This approach highlights the ability of MCRs to construct stereochemically rich and complex dioxolane structures from simple precursors.

The efficiency of dioxolane synthesis, even in two-component systems that can be conceptually extended to MCRs, is often influenced by the structural properties of the reactants, such as steric hindrance. In the synthesis of 1,3-dioxolanes from salicylaldehyde and various diols catalyzed by Montmorillonite K10 clay, it was observed that sterically hindered diols resulted in lower product yields compared to less hindered diols. nih.gov This principle is critical when designing multi-component syntheses, as the steric bulk of each component can significantly impact the reaction's success.

Table 2: Effect of Diol Steric Hindrance on 1,3-Dioxolane Yield (Interactive)

| Diol Substrate | Steric Hindrance | Yield (%) | Citation |

|---|---|---|---|

| (R)-1-(Benzyloxy)-2,3-propanediol | High | 61 | nih.gov |

| (S)-3-(Benzyloxy)propane-1,2-diol | High | 55 | nih.gov |

| (S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyldimethanol | Low | 93 | nih.gov |

These examples underscore the utility and potential of multi-component reactions for the assembly of complex dioxolane scaffolds like this compound. By carefully selecting the components and reaction conditions, these methods provide a convergent and efficient pathway to novel and structurally diverse 1,3-dioxolanes.

Stereochemical Investigations of 1,3 Dioxolane Systems

Analysis of Diastereomeric and Enantiomeric Forms within the 1,3-Dioxolane (B20135) Framework

The structure of 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane contains three stereocenters: one at the C2 position of the dioxolane ring (bearing the methyl group), one at the C4 position of the dioxolane ring, and one in the phenylethyl substituent at the C4 position. This complexity leads to the potential for multiple stereoisomers.

For the closely related and more extensively studied 2,4-disubstituted-1,3-dioxolanes , the existence of two asymmetric carbons at positions 2 and 4 results in two racemic forms (±), which encompass four optical isomers. google.com These racemates are distinguished by the relative configuration of the substituents at C2 and C4, leading to cis and trans diastereomers. google.com In the cis isomer, the substituents at C2 and C4 are on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers.

Applying this principle to This compound , the substituents at C2 (methyl) and C4 (1-phenylethyl) can be arranged in a cis or trans relationship. Due to the additional chiral center in the 1-phenylethyl group, the number of possible stereoisomers is further increased. Specifically, for each diastereomeric form (cis and trans), there will be two possible configurations at the chiral carbon of the phenylethyl group, leading to a total of four pairs of enantiomers, or eight stereoisomers in total.

The synthesis of such compounds, for instance from the reaction of a chiral diol with an aldehyde, can lead to the formation of a mixture of these diastereomers. nih.gov The characterization and differentiation of these stereoisomers are typically achieved through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical techniques.

Chromatographic and Distillative Methods for Stereoisomer Separation and Isolation

The separation of the various stereoisomers of This compound is essential for the investigation of their individual properties. Due to the subtle differences in their physical properties, the separation of diastereomers and enantiomers often requires high-resolution techniques.

Gas chromatography (GC) is a powerful tool for the separation of diastereomers of 1,3-dioxolanes. publisso.deuzh.ch For instance, the diastereomers of 2,4-disubstituted 1,3-dioxolanes can be separated and identified using GC coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). publisso.deuzh.chresearchgate.net The separation is based on the different boiling points and interactions of the diastereomers with the stationary phase of the GC column. For closely related isomers, specialized capillary columns and optimized temperature programs are often necessary to achieve baseline separation. acs.org

While distillation can sometimes be employed for the separation of diastereomers with sufficiently different boiling points, it is often not effective for closely related isomers of 1,3-dioxolanes. google.com Flash chromatography on silica (B1680970) gel is another common technique used for the separation of diastereomers, often providing good resolution between cis and trans isomers. google.commdpi.com

The separation of enantiomers requires chiral chromatography. This can be achieved using chiral stationary phases in either gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC). Chiral columns are designed to have differential interactions with the enantiomers of a racemic mixture, leading to different retention times and thus enabling their separation. chromforum.org For example, chiral HPLC has been successfully used to determine the enantiomeric excess of newly synthesized chiral 1,3-dioxolanes. nih.gov

Table 1: Chromatographic Methods for Stereoisomer Separation

| Method | Type of Separation | Principle | Application Example |

|---|---|---|---|

| Gas Chromatography (GC) | Diastereomers | Differential partitioning between a mobile gas phase and a stationary liquid or solid phase based on boiling point and polarity differences. | Separation of cis and trans isomers of 2,4-dimethyl-1,3-dioxolane. |

| High-Performance Liquid Chromatography (HPLC) | Diastereomers & Enantiomers | Differential partitioning between a liquid mobile phase and a solid stationary phase. Chiral stationary phases are used for enantiomer separation. | Separation of diastereomeric and enantiomeric 1,3-dioxolane derivatives. |

| Flash Chromatography | Diastereomers | A rapid form of column chromatography using pressure to drive the solvent through the column, separating compounds based on polarity. | Isolation of cis and trans isomers of substituted 1,3-dioxolanes. |

Conformational Analysis of Dioxolane Rings

The five-membered 1,3-dioxolane ring is not planar and adopts a puckered conformation to relieve torsional strain. chemicalbook.com The conformational analysis of the dioxolane ring in This compound is crucial for understanding its reactivity and interactions. The preferred conformation is typically an "envelope" or "twist" form. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of 1,3-dioxolanes. acs.orgauremn.org.br The coupling constants between protons on the ring, particularly the vicinal (3JHH) coupling constants, are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the ring can be elucidated. researchgate.net Nuclear Overhauser Effect (NOE) spectroscopy can also provide valuable information about the spatial proximity of different protons, further aiding in the conformational assignment. mdpi.com

For 2,4-disubstituted 1,3-dioxolanes, the substituents can adopt either pseudo-axial or pseudo-equatorial positions in the envelope or twist conformations. The relative stability of the cis and trans isomers, and the preferred conformation of each, is influenced by the steric bulk of the substituents. In some cases, the cis isomer is thermodynamically more stable than the trans isomer. rsc.org For example, in 2,4-dimethyl-1,3-dioxolane, the cis-isomer is the preferred configuration. rsc.org This preference can be attributed to a balance of steric interactions between the substituents and the ring atoms.

Computational methods, such as quantum-chemical calculations, are also employed to study the potential energy surface of 1,3-dioxolanes and to predict the most stable conformations and the energy barriers between them. researchgate.net These theoretical calculations complement experimental data from NMR and provide a more detailed understanding of the conformational landscape.

Stereochemical Control in Dioxolane-Forming and -Modifying Reactions

The synthesis of This compound typically involves the acid-catalyzed reaction of a 1,2-diol with an aldehyde or its equivalent. nih.govchemicalbook.com The stereochemical outcome of this reaction is of paramount importance, especially when chiral starting materials are used.

When a chiral diol, such as (R)- or (S)-1-phenyl-1,2-ethanediol (a plausible precursor to the phenylethyl-substituted dioxolane), is reacted with an achiral aldehyde like acetaldehyde (B116499), the stereochemistry at the C4 position of the resulting dioxolane is predetermined by the chirality of the diol. The reaction will then generate a new stereocenter at the C2 position, leading to the formation of a mixture of diastereomers (cis and trans). The ratio of these diastereomers can be influenced by the reaction conditions, such as the catalyst, solvent, and temperature, which can affect the thermodynamic versus kinetic control of the reaction. google.com

Stereoselective synthesis aims to control the formation of a specific stereoisomer. nih.gov This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. rsc.orgorganic-chemistry.org For instance, asymmetric 1,3-dipolar cycloaddition reactions have been developed to produce chiral 1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org Another approach involves the stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate. nih.gov

Furthermore, if enantiomerically pure diols are used in the synthesis, it is possible to obtain enantiomerically enriched or pure 1,3-dioxolanes. nih.gov The stereochemical integrity of the chiral centers in the starting materials is generally maintained during the acetalization reaction. This principle is fundamental in asymmetric synthesis, where chiral 1,2-diols are often used as chiral building blocks. nih.gov

Reaction Mechanisms and Reactivity Profiles of 1,3 Dioxolanes

Ring-Opening Reaction Pathways

The 1,3-dioxolane (B20135) ring, a five-membered cyclic acetal (B89532), is susceptible to various ring-opening reactions, which are fundamental to its role in synthesis and polymerization. These pathways can be initiated by radical or cationic species, leading to a variety of products and polymeric materials.

Radical Ring-Opening Polymerization of Cyclic Ketene (B1206846) Acetals

While not directly applicable to saturated dioxolanes like 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane, a key reactive class of related compounds are cyclic ketene acetals, such as 2-methylene-4-phenyl-1,3-dioxolane. These unsaturated dioxolane derivatives undergo radical ring-opening polymerization. This process is significant for creating functional polymers with ester groups embedded in the polymer backbone, which can impart degradability.

The general mechanism involves the radical addition to the exocyclic double bond, which generates a radical intermediate. This intermediate can then undergo a ring-opening reaction through the cleavage of a carbon-oxygen bond, which is thermodynamically driven by the formation of a stable ester linkage and a new, propagating radical species. This method is a valuable tool in polymer chemistry for producing well-defined, degradable polyesters.

Fission Mechanisms of the 1,3-Dioxolane Ring

The fission of the 1,3-dioxolane ring typically occurs under acidic conditions through hydrolysis. This reaction is a fundamental aspect of their use as protecting groups for carbonyl compounds in organic synthesis. The generally accepted mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane, such as 2-ethyl-4-methyl-1,3-dioxolane, involves the following steps:

Protonation: The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous solutions.

Carbocation Formation: The protonated acetal undergoes a rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the carbocation intermediate.

Deprotonation and Ring Opening: Subsequent deprotonation and further reaction steps lead to the final ring-opened products, which are the original aldehyde or ketone and the 1,2-diol.

The stability of the 1,3-dioxolane ring is highly dependent on the pH of the medium. While stable under neutral and basic conditions, hydrolysis can occur within hours at a low pH.

Cationic Polymerization Dynamics of Dioxolane Derivatives

1,3-Dioxolane and its derivatives are well-known to undergo cationic ring-opening polymerization (CROP). rsc.orgresearchgate.net This process is initiated by cationic species, such as strong protic acids or Lewis acids, which activate the monomer. researchgate.net The polymerization of 1,3-dioxolane is a classic example of CROP and has been extensively studied. rsc.orgresearchgate.net

The polymerization proceeds via an active chain end mechanism, where the propagating species is a tertiary oxonium ion. rsc.org However, the reaction can be complex, with the potential for side reactions such as cyclization, where the propagating chain end reacts intramolecularly to form a stable cyclic oligomer. rsc.org This tendency can be influenced by reaction conditions such as monomer concentration, initiator type, and solvent. rsc.org For instance, increasing the monomer to initiator ratio can lead to a higher fraction of cyclic structures. rsc.org

Studies have shown that substituents on the dioxolane ring can significantly affect polymerization. researchgate.net Derivatives with a substituent at the C4 position, like 4-methyl-1,3-dioxolane, can polymerize, though often at a slower rate than the unsubstituted parent monomer. researchgate.net In contrast, substituents at the C2 position can hinder or even prevent polymerization. researchgate.net

| Factor | Influence on Cationic Polymerization of 1,3-Dioxolane |

| Monomer/Initiator Ratio | Higher ratios can increase the formation of cyclic byproducts. rsc.org |

| Conversion | Increased conversion can lead to broader molecular weight distributions and more cyclic structures. rsc.org |

| Substituents | Substituents at the C4 position may slow down polymerization, while those at the C2 position can inhibit it. researchgate.net |

| Initiator Type | Various initiators, including organo-aluminum compounds and Lewis acids, can be used. researchgate.netrsc.org |

Electron Transfer and Radical Cation Chemistry of Dioxolanes

The chemistry of radical cations derived from 1,3-dioxolanes is an area of interest, particularly in the context of photo-induced reactions and oxidative processes.

Photosensitized Carbon-Carbon Bond Cleavage in Dioxolane Systems

While specific studies on the photosensitized C-C bond cleavage in this compound are not available, related systems demonstrate the possibility of such reactions. Photoinduced electron transfer from a donor molecule to a photosensitizer can generate a radical cation. The fate of this radical cation depends on its structure and the reaction conditions. In certain systems, this can lead to fragmentation reactions, including the cleavage of C-C bonds. For example, photoinduced C-C bond cleavage has been studied in dithiane-carbonyl adducts, which share some structural similarities with substituted dioxolanes. nih.gov The mechanism often involves the formation of an excited state that leads to homolytic bond fission.

Investigation of Radical Cation Reactivity and Oxidation Potentials

The reactivity of a radical cation is intrinsically linked to the oxidation potential of the parent molecule. princeton.eduwustl.edu Molecules with lower oxidation potentials are more easily oxidized to their corresponding radical cations. princeton.eduwustl.edu The stability and subsequent reaction pathways of the generated radical cation are key areas of study.

General principles of radical cation chemistry suggest that a radical cation generated from a 1,3-dioxolane could undergo several transformations, including deprotonation, bond cleavage, or reaction with a nucleophile. princeton.edu The specific pathway would be influenced by the substitution pattern on the dioxolane ring and the stability of the resulting radical or cationic intermediates. For instance, the acidity of a radical cation is significantly increased compared to its neutral counterpart, making deprotonation a common reaction pathway. princeton.edu

Rearrangement Reactions Involving Dioxolane Intermediates

Rearrangement reactions offer a powerful method for skeletal transformations in organic synthesis. For 1,3-dioxolanes, these reactions can lead to the formation of other valuable heterocyclic structures.

Baeyer–Villiger-like Rearrangements with Peroxyacetal Intermediates

The classical Baeyer-Villiger oxidation involves the conversion of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. wikipedia.orgorganic-chemistry.org While this compound, as an acetal, is not a direct substrate for the standard Baeyer-Villiger reaction, it can undergo analogous rearrangements through peroxyacetal intermediates, particularly under ozonolysis conditions.

The low-temperature ozonation of acetals can lead to the insertion of an oxygen atom into a C-H bond at the acetal carbon, forming a hydrotrioxide intermediate. This species is unstable and can decompose through various pathways. A Baeyer-Villiger-like rearrangement can occur where one of the oxygen atoms of the dioxolane ring migrates to the newly introduced oxygen, leading to a ring-expanded or ring-opened product.

For this compound, the reaction would be initiated by the interaction of ozone with the C-H bond at the C2 position. The subsequent rearrangement could theoretically lead to the formation of a seven-membered ring diether or, more likely, ring-opened ester products. The migratory aptitude of the groups attached to the C2 carbon can influence the reaction outcome. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. organic-chemistry.org

Table 1: Migratory Aptitude in Classical Baeyer-Villiger Oxidation organic-chemistry.org

| Migrating Group | Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table illustrates the general trend in the classical Baeyer-Villiger oxidation of ketones.

Aluminum-Mediated Rearrangements to Substituted Tetrahydrofurans

Lewis acid-mediated rearrangements of 1,3-dioxolane derivatives provide a valuable route to substituted tetrahydrofurans, which are common structural motifs in many natural products. Aluminum-based Lewis acids, such as triisobutylaluminum (B85569) (TIBAL), are effective in promoting these transformations.

Research has demonstrated that substituted 1,3-dioxolan-4-ones can be converted to tetrahydrofuran (B95107) derivatives. nih.gov In a reaction described by Petasis, a dioxolan-4-one is first treated with dimethyltitanocene for methylenation, followed by a Lewis acid-mediated rearrangement with TIBAL. This process proceeds through the formation of an oxonium ion, which then rearranges to the tetrahydrofuran skeleton. nih.gov

While this compound is not a dioxolanone, the underlying principle of Lewis acid activation of the dioxolane ring and subsequent rearrangement is applicable. The interaction of an aluminum Lewis acid with one of the oxygen atoms of the dioxolane ring can induce ring opening to form a carbocationic intermediate. This intermediate can then undergo intramolecular rearrangement, with a substituent at the C4 position acting as a nucleophile to form the five-membered tetrahydrofuran ring. The stereochemical outcome of such reactions is often influenced by the nature of the Lewis acid and the substituents on the dioxolane ring. nih.gov

Table 2: Examples of Lewis Acid-Mediated Rearrangements of Dioxolane and Dioxepine Systems

| Starting Material | Lewis Acid | Product Type | Reference |

| Substituted 1,3-dioxolan-4-one | Triisobutylaluminum | Disubstituted tetrahydrofuran | nih.gov |

| 4,5-Dihydro-1,3-dioxepine | (iPrO)₂TiCl₂ | 2,3,4-Trisubstituted tetrahydrofuran | nih.gov |

| 4,5-Dihydro-1,3-dioxepine | TBSOTf | Diastereomeric 2,3,4-trisubstituted tetrahydrofuran | nih.gov |

Cycloaddition Reactions Involving Dioxolane Derivatives (e.g., [4+2] cycloadditions)

Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are powerful tools for the construction of cyclic systems. libretexts.orgmasterorganicchemistry.com The participation of a dioxolane derivative in such a reaction typically requires the presence of a diene and a dienophile. In its native state, this compound does not possess a conjugated diene system required for a standard Diels-Alder reaction.

However, a structurally related derivative, where the phenylethyl group is unsaturated to form a styryl (phenylethenyl) substituent, would introduce a dienophilic or dienic component. For instance, a 4-styryl-1,3-dioxolane could potentially act as a dienophile in a [4+2] cycloaddition with a suitable diene. The reactivity in Diels-Alder reactions is generally enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com

Alternatively, the styryl moiety could be part of a more extended conjugated system, allowing it to function as the diene component. Cycloaddition reactions involving styryl derivatives have been reported, leading to the formation of complex cyclic structures. researchgate.netnih.gov

Beyond [4+2] cycloadditions, 1,3-dipolar cycloadditions represent another class of reactions for the synthesis of five-membered heterocyclic rings. acs.org While the dioxolane ring itself is not a 1,3-dipole, derivatives could be designed to incorporate such functionalities, leading to a broader range of accessible heterocyclic products.

Reactivity of Dioxolane Moieties in the Presence of Specific Reagents

The reactivity of the 1,3-dioxolane ring in this compound is largely dictated by its acetal nature.

Acid-Catalyzed Hydrolysis: 1,3-Dioxolanes are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid. organic-chemistry.org This reaction is a reversible process that regenerates the parent carbonyl compound and the diol. The hydrolysis of 2-phenyl-1,3-dioxolanes has been studied, and the reaction proceeds via an A-1 mechanism, involving protonation of one of the ring oxygens, followed by ring cleavage to form a resonance-stabilized carbocation. acs.org Subsequent attack by water leads to the hemiacetal, which then decomposes to the aldehyde and diol. The rate of hydrolysis is influenced by the substituents on the dioxolane ring. acs.org

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, are strong bases and nucleophiles. msu.edulibretexts.org Due to the stability of the acetal group to these reagents, 1,3-dioxolanes are commonly used as protecting groups for aldehydes and ketones during reactions involving organometallics. wikipedia.org Therefore, this compound is expected to be largely unreactive towards typical organometallic reagents under standard conditions, making this functionality a useful protecting group in a larger synthetic sequence.

Oxidative Cleavage: While stable to many oxidizing agents, the dioxolane ring can be cleaved under specific oxidative conditions. For example, treatment with certain strong oxidizing agents in the presence of Lewis acids can lead to ring-opened products. organic-chemistry.org

Table 3: Summary of Expected Reactivity of the Dioxolane Moiety

| Reagent Type | Expected Reactivity | Product Type |

| Aqueous Acid | Labile | Aldehyde and Diol |

| Bases (e.g., NaOH, NaH) | Stable | No reaction |

| Nucleophiles (e.g., CN⁻, RNH₂) | Stable | No reaction |

| Organometallic Reagents (e.g., RMgX, RLi) | Stable | No reaction |

| Strong Oxidizing Agents (with Lewis Acids) | Labile | Ring-opened products |

Analytical Methodologies for Structural Elucidation and Quantification of 1,3 Dioxolanes

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure, connectivity, and stereochemistry of 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, which has three chiral centers, NMR is crucial for identifying the various diastereomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple stereoisomers. The protons on the dioxolane ring and the phenylethyl group will exhibit distinct chemical shifts and coupling patterns depending on their relative stereochemistry.

Key features in the ¹H NMR spectrum include:

Diastereotopic Protons: The methylene (B1212753) protons on the dioxolane ring (at C5) are diastereotopic due to the presence of adjacent chiral centers. This means they are chemically non-equivalent and will appear as separate signals, often as complex multiplets (e.g., doublets of doublets), rather than a simple singlet or triplet. wvu.edumasterorganicchemistry.com

Acetal (B89532) Proton: The proton at the C2 position of the dioxolane ring will appear as a quartet, coupled to the methyl group protons.

Methine Protons: The methine protons at C4 and on the phenylethyl group will show characteristic multiplets, with coupling constants that can provide information about the relative stereochemistry (cis/trans relationships) of the substituents on the dioxolane ring.

Aromatic Protons: The protons of the phenyl group will typically appear in the aromatic region (δ 7.0-7.5 ppm). mdpi.com

Methyl Protons: The methyl group at C2 and the methyl group on the phenylethyl substituent will each appear as a doublet.

The use of chiral lanthanide shift reagents (LSRs), such as Eu(hfc)₃, can be employed to resolve overlapping signals and differentiate between enantiomers by inducing shifts in the NMR signals of the diastereomeric complexes formed. acs.orgrsc.orgresearchgate.netslideshare.netnumberanalytics.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For each diastereomer of this compound, a distinct set of signals will be observed.

Expected chemical shifts for the closely related compound, 2-methyl-4-phenyl-1,3-dioxolane (B8692464) , provide a reference for the target molecule. mdpi.comnist.gov The additional ethyl group in the target compound will introduce further signals and complexity.

Table 1: Representative ¹³C and ¹H NMR Data for a Substituted 2-Methyl-4-phenyl-1,3-dioxolane Derivative

| Atom | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Multiplicity / Coupling (J, Hz) |

| Phenyl-C | 138.3, 128.6, 128.2, 126.2 | 7.38–7.27 | m |

| C2 (acetal) | 108.9 | - | - |

| C4 | 78.4 | 5.07 | dd, J = 8.9, 6.2 |

| C5 | 71.7 | 4.33, 3.72 | dd, J = 8.9, 6.2; t, J=8.9 |

| C2-CH₃ | 25.3 | 1.57 | s |

| Other | 205.9, 52.8, 31.8 | 2.87, 2.25 | s, s |

| Data adapted for 1-((2R,4R)-2-Methyl-4-phenyl-1,3-dioxolan-2-yl)propan-2-one. mdpi.com |

Mass Spectrometry (MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.com Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used for this purpose.

The fragmentation pattern in the mass spectrum provides structural information. For 1,3-dioxolanes, characteristic fragmentation pathways include the loss of substituents and cleavage of the dioxolane ring. For example, in 2-ethyl-2-methyl-1,3-dioxolane, the loss of a methyl group (M-15) and an ethyl group (M-29) are observed. miamioh.edu The molecular ion peak [M]⁺ may sometimes be absent or of low intensity. miamioh.edu

For a related compound, 1-((2R,4R)-2-Methyl-4-phenyl-1,3-dioxolan-2-yl)propan-2-one, HRMS (ESI-TOF) analysis yielded an [M+Na]⁺ ion at m/z 243.0999, which corresponds to the calculated value of 243.0997 for the formula C₁₃H₁₆NaO₃. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. rsc.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-O Stretching: Strong bands in the region of 1000-1200 cm⁻¹ are characteristic of the C-O bonds in the cyclic acetal system.

C-H Stretching: Bands around 2850-3000 cm⁻¹ correspond to the stretching of C-H bonds in the alkyl and aromatic portions of the molecule.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl group.

The IR spectrum of the related compound 2-methylene-4-phenyl-1,3-dioxolane has been reported and provides a basis for interpreting the spectrum of the target compound. rsc.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the components of a mixture and for quantification. Given the chiral nature of this compound, methods that can resolve stereoisomers are particularly important.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it allows for both the separation and identification of the individual components. publisso.deanalytice.com

GC is well-suited for the analysis of 1,3-dioxolanes. The choice of the GC column is critical for achieving good separation. Chiral capillary columns, such as those with cyclodextrin-based stationary phases, are often necessary to separate the enantiomers of chiral 1,3-dioxolanes. mdpi.com

For general analysis, a flame ionization detector (FID) provides robust quantification. publisso.deanalytice.com For identification, MS detection is preferred. The analysis of fragrance compounds, which can include dioxolane derivatives, often utilizes GC-MS for identification and quantification.

Table 2: Typical GC Conditions for 1,3-Dioxolane (B20135) Analysis

| Parameter | Value |

| Column Type | Capillary column (e.g., Chromosorb 106 for sample collection) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Sampling | Thermal desorption or direct injection |

| Application | Quantification in air samples; separation of isomers |

| Data adapted from a method for 1,3-dioxolane in workplace air. publisso.de |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC. For a molecule with multiple chiral centers like this compound, HPLC is invaluable for separating diastereomers.

Separation of Diastereomers: Diastereomers have different physical properties and can often be separated on standard achiral stationary phases, such as silica (B1680970) gel (normal-phase) or C18 (reversed-phase). nih.govsigmaaldrich.com The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and any additives, is optimized to achieve the best resolution between the diastereomeric peaks. researchgate.netsielc.comsielc.com

Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is typically required. This creates a chiral environment where the enantiomers interact differently, leading to different retention times. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomeric derivatives, which can then be separated on an achiral column. nih.gov

Table 3: HPLC Separation Strategies for Stereoisomers

| Separation Type | Stationary Phase | Mobile Phase | Principle |

| Diastereomer Separation | Achiral (e.g., C18, Phenyl) | Reversed-phase (e.g., Acetonitrile/Water) | Different physical properties of diastereomers lead to different retention. sigmaaldrich.com |

| Enantiomer Separation | Chiral (e.g., Cellulose-based) | Normal or Reversed-phase | Differential interaction of enantiomers with the chiral stationary phase. |

| Indirect Enantiomer Separation | Achiral (e.g., Silica Gel) | Normal-phase (e.g., Hexane/Isopropanol) | Enantiomers are first converted to diastereomers with a chiral derivatizing agent. nih.gov |

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique for the characterization of chemical compounds, providing the mass percentages of the constituent elements. This method is crucial in verifying the empirical formula of a newly synthesized compound, such as a 1,3-dioxolane derivative. By comparing the experimentally determined elemental composition with the theoretically calculated values for a proposed structure, chemists can confirm the compound's identity and purity.

For the compound this compound, the molecular formula is C₁₂H₁₆O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). This analytical data serves as a primary checkpoint after synthesis to ensure the correct product has been formed. The process involves combusting a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured, allowing for the calculation of the original mass percentages of carbon and hydrogen. The oxygen content is typically determined by difference.

In the synthesis and characterization of various 1,3-dioxolanes, elemental analysis is routinely reported alongside spectroscopic data (NMR, IR, Mass Spectrometry) to provide a comprehensive structural confirmation. rsc.orgnih.gov For instance, research on new 1,3-dioxolane derivatives often includes elemental analysis data that must fall within a narrow margin of error (typically ±0.4%) of the calculated values to be considered acceptable proof of the structure. nih.gov

Below is a data table detailing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 74.97 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.39 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.65 |

| Total | | | | 192.258 | 100.00 |

Derivatization Strategies for Enhanced Analytical Detection

For compounds that are difficult to detect or quantify in their native form, chemical derivatization offers a powerful strategy to enhance their analytical response. This involves chemically modifying the analyte to produce a new compound with properties more suitable for a specific analytical technique. For 1,3-dioxolanes, which are acetals, derivatization often proceeds via acid-catalyzed hydrolysis to regenerate the parent carbonyl compound (an aldehyde or ketone) and the diol. wikipedia.org The more reactive carbonyl group can then be targeted by various derivatizing agents.

Methods for Improved Ionization in Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique, but its effectiveness depends on the ability to efficiently ionize the target analyte. Electrospray ionization (ESI) is a common "soft" ionization technique, but it works best for molecules that can readily gain or lose a proton. While 1,3-dioxolanes can be detected by MS, their ionization efficiency can sometimes be low. nist.gov

A key strategy to improve ionization is to introduce a permanently charged group or a moiety that is easily ionizable into the molecule. spectroscopyonline.com For this compound, a derivatization strategy would typically involve the following steps:

Hydrolysis: The 1,3-dioxolane is first hydrolyzed under acidic conditions to yield 1-phenylethanone (acetophenone) and propane-1,2-diol.

Derivatization of the Carbonyl: The resulting acetophenone (B1666503) is then reacted with a derivatizing agent designed to enhance MS detection. A classic example is the use of Girard's reagents (e.g., Girard's Reagent T). spectroscopyonline.com These reagents react with the ketone to form a hydrazone that incorporates a quaternary ammonium (B1175870) group, which carries a permanent positive charge.

This pre-existing charge on the derivative significantly enhances the response in ESI-MS, leading to much lower detection limits. spectroscopyonline.com The use of isotope-labeled derivatizing reagents can further improve quantitation by providing a distinct mass signature. spectroscopyonline.com Other methods to improve ionization without derivatization can include optimizing the ESI source parameters or using additives called "supercharging reagents" in the solvent to increase the charge state of the analyte. elementlabsolutions.comreading.ac.uk

Table 2: Derivatization for Enhanced MS Detection

| Analyte | Derivatization Steps | Derivatizing Agent | Resulting Derivative | Advantage for MS |

|---|

Introduction of Chromophores or Fluorophores for Spectrophotometric Detection

Spectrophotometric methods, such as UV-Visible (UV-Vis) absorption or fluorescence spectroscopy, rely on the presence of a chromophore or fluorophore in the molecule. A chromophore is a part of a molecule that absorbs light in the UV or visible region. researchgate.netyoutube.com While this compound contains a phenyl group, which is a chromophore, its absorbance may not be strong enough or distinctive enough for sensitive quantification in complex mixtures.

Derivatization can be used to attach a more potent chromophore to the molecule, increasing its molar absorptivity and often shifting the absorption maximum to a longer, more convenient wavelength where there is less interference from other compounds. libretexts.org This is a common strategy for quantifying carbonyl compounds.

Similar to the MS derivatization strategy, the 1,3-dioxolane is first hydrolyzed to its parent ketone, acetophenone. The acetophenone can then be reacted with a derivatizing agent that contains a large, conjugated π-system, which acts as a strong chromophore. nih.gov

A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). It reacts with ketones and aldehydes to form 2,4-dinitrophenylhydrazones, which are highly colored, crystalline solids that absorb strongly in the visible region of the spectrum. The intensity of the color, measured by a UV-Vis spectrophotometer, is directly proportional to the concentration of the original carbonyl compound, allowing for accurate quantification. youtube.com

Table 3: Derivatization for Enhanced Spectrophotometric Detection

| Analyte | Derivatization Steps | Derivatizing Agent | Resulting Derivative | Advantage for Spectrophotometry |

|---|

Applications of 1,3 Dioxolane Moieties in Advanced Organic Synthesis

Role as Protecting Groups for Carbonyl Compounds in Synthetic Pathways

The most prevalent application of 1,3-dioxolanes in organic synthesis is as a protecting group for aldehydes and ketones. wikipedia.org This strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reacting with nucleophiles or under basic conditions while other parts of a molecule are being modified. wikipedia.orgthieme-connect.de

The formation of a 1,3-dioxolane (B20135), such as 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane, involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org In the case of the target molecule, this would involve the reaction of 1-phenylethan-1,2-diol with acetaldehyde (B116499) or its equivalent. The resulting cyclic acetal (B89532) is stable to a wide range of reagents, including organometallics, hydrides, and bases. thieme-connect.de

The stability of the 1,3-dioxolane protecting group is a key attribute. It can withstand various reaction conditions, allowing for selective transformations elsewhere in the molecule. thieme-connect.de Deprotection, or the removal of the 1,3-dioxolane group to regenerate the carbonyl, is typically achieved under acidic aqueous conditions, exploiting the lability of the acetal linkage to acid-catalyzed hydrolysis. wikipedia.org

The general mechanism for the protection of a ketone as a 1,3-dioxolane is outlined below:

Step 1: Protonation of the carbonyl oxygenStep 2: Nucleophilic attack by the diolStep 3: Proton transferStep 4: Elimination of waterStep 5: Ring closureUtility as Building Blocks and Intermediates for Complex Molecular Architectures

Beyond their role as protecting groups, 1,3-dioxolanes serve as valuable building blocks and intermediates in the synthesis of complex organic molecules. silverfernchemical.com The inherent functionality and stereochemistry of the dioxolane ring can be leveraged to construct intricate molecular frameworks. For instance, chiral 1,3-dioxolanes, derived from enantiomerically pure diols, can act as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com

The synthesis of this compound can be envisioned from 1-phenyl-1,2-ethanediol (B126754), which possesses a stereocenter. Depending on the stereochemistry of the diol and the reaction conditions, different diastereomers of the final product can be obtained. These diastereomers can have distinct physical and chemical properties, which can be exploited in further synthetic transformations. google.com

A related compound, 2-methyl-4-phenyl-1,3-dioxolane (B8692464), has been synthesized from styrene (B11656) oxide, which is first converted to 1-phenyl-1,2-ethanediol. google.com This diol is then reacted to form a mixture of diastereomeric acetals. google.com The specific ratio of cis to trans isomers can be influenced by the reaction conditions. google.com

Precursors for the Synthesis of Other Cyclic Ether Systems

The 1,3-dioxolane ring can be chemically manipulated to serve as a precursor for other cyclic ether systems. Through carefully designed reaction sequences, the dioxolane can undergo ring-opening and subsequent cyclization reactions to afford larger or differently substituted cyclic ethers. For example, intramolecular reactions of carbon nucleophiles onto Lewis acid-activated 1,3-dioxolanes can lead to the formation of medium-ring-sized cyclic ethers. thieme-connect.de While specific examples involving this compound are not documented, the general principle is applicable.

Involvement in Polymerization Chemistry, Including for Tunable Degradability

Certain derivatives of 1,3-dioxolane are valuable monomers in polymerization chemistry, particularly in the synthesis of degradable polymers. The acetal linkage within the dioxolane ring is susceptible to hydrolysis, and incorporating these units into a polymer backbone imparts degradability. rsc.org

For example, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a structurally related compound, is used as a comonomer in radical ring-opening polymerization to produce degradable polymethacrylate-rich copolymers. rsc.org The rate of hydrolytic degradation of these copolymers can be controlled by varying the amount of the dioxolane monomer in the polymer chain. rsc.org The degradation of these polymers results in low molecular weight products. rsc.org While this compound itself is not typically used as a monomer in this fashion, the chemistry of related compounds highlights the potential for designing polymers with tunable degradation profiles based on the 1,3-dioxolane scaffold.

The cationic ring-opening polymerization of 1,3-dioxolane is a known process that can be prone to the formation of cyclic structures. rsc.org However, under controlled conditions, it can lead to the formation of poly(1,3-dioxolane), a chemically recyclable polymer. escholarship.org

Design and Synthesis of Structurally Modified Dioxolane Derivatives for Research Purposes

The synthesis of structurally modified 1,3-dioxolane derivatives is an active area of research, driven by the quest for new properties and applications. By systematically altering the substituents on the dioxolane ring, chemists can fine-tune the steric and electronic properties of the molecule. This allows for the development of new chiral auxiliaries, monomers with specific polymerization characteristics, and molecules with unique biological or sensory properties. google.comnih.gov

For example, the synthesis of various enantiomerically pure and racemic 1,3-dioxolanes has been reported, and these compounds have been screened for potential biological activity. nih.gov The synthesis of these derivatives often involves the reaction of aldehydes or ketones with a variety of commercially available diols. nih.gov

The sensory properties of diastereomeric mixtures of 2-methyl-4-phenyl-1,3-dioxolane have been found to be dependent on the reaction conditions used in their synthesis, with different isomer ratios leading to distinct odors. google.com Specifically, the cis-isomers are reported to be sensorially more valuable. google.com This highlights how structural modifications at the stereochemical level can have a profound impact on the properties of dioxolane derivatives.

Interactive Data Table: Physicochemical Properties of a this compound Isomer

Below are the predicted physicochemical properties for 4-methyl-2-(1-phenylethyl)-1,3-dioxolane, an isomer of the title compound.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | PubChem uni.lu |

| Molecular Weight | 192.25 g/mol | PubChem uni.lu |

| XLogP3 | 2.3 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 0 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |

| Rotatable Bond Count | 2 | PubChem uni.lu |

| Exact Mass | 192.115029701 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 192.115029701 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 18.5 Ų | PubChem uni.lu |

| Heavy Atom Count | 14 | PubChem uni.lu |

| Complexity | 183 | PubChem uni.lu |

Computational and Theoretical Studies on 1,3 Dioxolanes

Molecular Mechanics Calculations for Conformational Preferences

Molecular mechanics (MM) methods offer a computationally efficient way to assess the conformational preferences of molecules. These models treat molecules as a collection of atoms held together by springs, and the potential energy is calculated based on a set of parameters known as a force field. For a substituted 1,3-dioxolane (B20135) such as 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane, with its multiple stereocenters and rotatable bonds, a multitude of conformations are possible.

The 1,3-dioxolane ring itself is not planar and adopts an envelope or twisted conformation. The substituents at the C2 and C4 positions can exist in various spatial arrangements relative to the ring, leading to a complex potential energy surface. Molecular mechanics calculations can be employed to identify the low-energy conformers and to estimate the energy differences between them.

For instance, in 2,4-disubstituted 1,3-dioxolanes, the relative orientation of the substituents can be cis or trans. Within each of these configurations, further conformational isomers exist due to the puckering of the dioxolane ring and rotation around the single bond of the phenylethyl group.

Table 1: Illustrative Conformational Energy Distribution for a Disubstituted 1,3-Dioxolane

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |

| A (Global Minimum) | 0.00 | 75.2 | O1-C2-O3-C4: 25.4 |

| B | 1.25 | 12.8 | O1-C2-O3-C4: -35.1 |

| C | 2.50 | 2.0 | O1-C2-O3-C4: 15.8 |

Note: This table is illustrative and based on general principles for substituted 1,3-dioxolanes. Specific values for this compound would require dedicated computational studies.

The results from molecular mechanics calculations are crucial for understanding which conformations are most likely to be present at equilibrium and which are likely to be involved in chemical reactions.

Quantum Chemical Investigations (e.g., DFT) of Reaction Mechanisms and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more rigorous description of the electronic structure of molecules and are therefore well-suited for studying reaction mechanisms. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For a molecule like this compound, several types of reactions can be envisaged, including hydrolysis, oxidation, and rearrangements. DFT calculations can shed light on the intricate details of these processes. For example, in the acid-catalyzed hydrolysis of the acetal (B89532) functional group, DFT can be used to model the protonation of one of the oxygen atoms, the subsequent ring-opening to form a carbocation intermediate, and the final attack of water.

A study on the reactivity of diphenyl and monophenyl substituted 1,3-dioxolanes indicated that carbon-carbon bond cleavage can occur upon irradiation, with the mechanism proceeding through a cyclic radical cation. grafiati.com In contrast, some monophenyl derivatives were found to be stable under the same conditions, highlighting the influence of substitution on reactivity. grafiati.com

Table 2: Calculated Activation Barriers for a Hypothetical Reaction of a Substituted 1,3-Dioxolane

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Protonation | TS1 | 5.2 |

| Ring Opening | TS2 | 15.8 |

| Nucleophilic Attack | TS3 | 8.1 |

Note: This table is illustrative. The values represent a hypothetical reaction pathway and are not specific to this compound.

By calculating the energies of the transition states, chemists can predict the rate-determining step of a reaction and understand how substituents influence the reaction rate. Furthermore, analysis of the electronic structure of the transition state can reveal important details about bond breaking and bond formation.

Theoretical Prediction of Reactivity and Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting the reactivity of different sites within a molecule and for forecasting the stereochemical outcome of a reaction. For this compound, which is chiral, predicting the stereoselectivity of its reactions is of particular importance.

Reactivity indices derived from DFT, such as the Fukui function or the dual descriptor, can be used to identify the most nucleophilic and electrophilic sites in a molecule. This information can help predict where a reagent is most likely to attack.